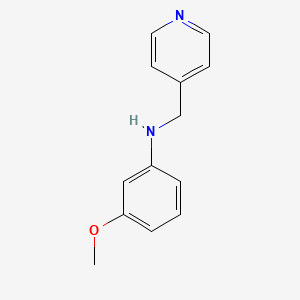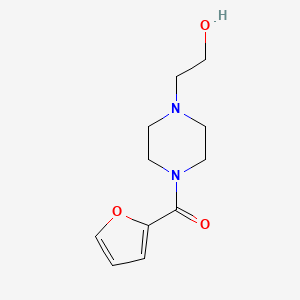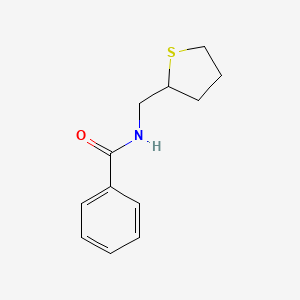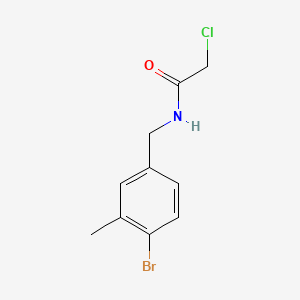
3-methoxy-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is characterized by the presence of a methoxy group attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and pyridine-4-carboxaldehyde as the primary starting materials.
Condensation Reaction: The 3-methoxyaniline undergoes a condensation reaction with pyridine-4-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-methoxy-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)aniline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-methoxyaniline: Lacks the pyridin-4-ylmethyl group, which may influence its overall properties.
Pyridine-4-carboxaldehyde: A precursor in the synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline.
Uniqueness
This compound is unique due to the presence of both the methoxy and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJADKSNENCLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)





![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)

![ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE](/img/structure/B7451748.png)
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
